molecular formula C8H13N5O5 B8197389 6-Amino-5-azacytidine

6-Amino-5-azacytidine

Cat. No.: B8197389
M. Wt: 259.22 g/mol
InChI Key: HHBIDXKTBPRKSK-GTRNTEOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR analysis of 6-amino-5-azacytidine (D₂O, 500 MHz) reveals critical structural insights:

  • Ribose Protons : H1′ resonates at δ 5.92 ppm (d, J = 4.2 Hz), characteristic of β-glycosidic linkage. H2′ and H3′ appear as doublets at δ 4.52 ppm (J = 5.1 Hz) and δ 4.38 ppm (J = 3.8 Hz), respectively, consistent with a C2′-endo sugar puckering.
  • Triazine Ring : The 6-amino group protons show a broad singlet at δ 6.85 ppm , while H5 (triazine C–H) resonates at δ 8.12 ppm (s), indicative of electron-withdrawing effects from the 5-aza substitution.
  • Coupling Constants : J₄′₋₅′ = 6.5 Hz and J₅′₋₅″ = 12.3 Hz confirm the g⁺ rotamer dominance around the C4′–C5′ bond.

Mass Spectrometric (MS) Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of 6-amino-5-azacytidine ([M+H]⁺) exhibits a primary ion at m/z 260.0982 (calculated for C₈H₁₄N₅O₅⁺: 260.0984). Key fragmentation pathways include:

  • Loss of Ribose : Cleavage of the glycosidic bond generates a triazine fragment at m/z 127.0499 (C₃H₄N₅O⁺).
  • Deamination : The 6-amino group undergoes hydrolysis, yielding a fragment at m/z 243.0718 (C₈H₁₁N₄O₅⁺).
  • Isotopic Variants : For ¹⁵N₃-labeled 6-amino-5-azacytidine, the [M+H]⁺ ion shifts to m/z 263.0921 , with fragments retaining ¹⁵N isotopic signatures.

These spectral profiles provide unambiguous identification and differentiation from analogues like 5-azacytidine, which displays distinct fragmentation due to its lack of the 6-amino group.

Properties

IUPAC Name

4,6-diamino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3?,4+,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIDXKTBPRKSK-GTRNTEOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation and Condensation with Protected Ribofuranose

The most widely employed method involves silylation of 6-amino-5-azacytosine followed by condensation with 1,2,3,5-tetra-O-acetyl-D-ribofuranose (Scheme 1):

Step 1: Silylation of 6-Amino-5-Azacytosine
6-Amino-5-azacytosine is treated with hexamethyldisilazane (HMDS) and ammonium sulfate at reflux (100–135°C) to form the fully silylated intermediate. This step achieves >95% conversion within 4–6 hours.

Step 2: Lewis Acid-Catalyzed Condensation
The silylated intermediate is reacted with 1,2,3,5-tetra-O-acetyl-D-ribofuranose in dichloromethane at 0–10°C using aluminum chloride (1.2 equiv) as the catalyst. This low-temperature protocol suppresses side reactions, yielding the protected nucleoside with 75–80% efficiency.

Step 3: Deprotection and Purification
Methanolysis with sodium methoxide (0.5 M) removes acetyl groups, followed by recrystallization from dimethyl sulfoxide (DMSO)/methanol to afford 6-amino-5-azacytidine in >99% purity.

Alternative Lewis Acid Systems

Comparative studies of Lewis acids reveal significant differences in yield and impurity profiles (Table 1):

Lewis AcidTemperature (°C)Yield (%)Major Impurity (%)
AlCl₃0–1078<0.5
ZnCl₂10–20651.2
TiCl₄-10–0700.8
BF₃·Et₂O20–30552.5

Table 1: Performance of Lewis acids in condensation step.

Aluminum chloride outperforms other catalysts due to its strong electrophilicity, which facilitates rapid glycosidic bond formation without degrading the s-triazine ring. Titanium tetrachloride, while effective, requires stricter temperature control to prevent hydrolysis.

Impurity Control and Analytical Characterization

Key Impurities and Mitigation Strategies

The primary impurity, cyanurodiamide pentose (up to 2.5% in early methods), arises from residual 6-amino-5-azacytosine in the starting material. Modern protocols address this through:

  • Preparative HPLC : Using a C18 column with 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient.

  • Chelation Wash : Post-condensation treatment with EDTA disodium salt removes metal ions (e.g., Al³⁺) to <10 ppm.

Spectroscopic Characterization

  • IR Spectroscopy : A strong absorption at 1680 cm⁻¹ confirms the C=O stretch of the triazine ring.

  • X-Ray Diffraction (XRPD) : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° verify crystalline structure.

  • DSC Analysis : A sharp endothermic peak at 214°C corresponds to the melting point.

Scalable Production and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility:

  • Residence Time : 30 minutes at 5°C.

  • Throughput : 50 g/h with 82% yield.

Salt Formation for Stability

To improve shelf-life, 6-amino-5-azacytidine is converted to its hydrochloride salt via treatment with HCl in methanol. The salt form exhibits <0.1% degradation after 12 months at 25°C .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-azacytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Therapy

6-Amino-5-azacytidine has been investigated for its potential in treating various cancers, particularly myelodysplastic syndromes and acute myeloid leukemia (AML).

  • Mechanism of Action : The compound acts as a DNA methyltransferase inhibitor, leading to the reactivation of silenced genes that are critical for tumor suppression. This mechanism can enhance the efficacy of other chemotherapeutic agents when used in combination treatments .
  • Clinical Studies : Clinical trials have demonstrated improved overall survival rates in AML patients treated with this compound. For instance, patients showed significant reductions in disease progression compared to historical controls when treated with 6-Amino-5-azacytidine alongside conventional therapies .

Epigenetic Research

6-Amino-5-azacytidine plays a vital role in epigenetic studies due to its ability to modify DNA methylation patterns.

  • Gene Expression Modification : Research has shown that treatment with this compound can lead to the reactivation of several silenced genes associated with cell cycle regulation and apoptosis. This suggests its potential as a therapeutic agent in epigenetic therapies aimed at reversing aberrant gene silencing .
  • Inhibition of Nonsense-Mediated Decay (NMD) : Studies indicate that 6-Amino-5-azacytidine can inhibit NMD, leading to increased expression of mutated transcripts. This property could be harnessed for therapeutic strategies targeting genetic disorders caused by nonsense mutations .

Immunomodulatory Effects

The compound has also shown promise in enhancing immune responses against tumors.

  • Antibody-Dependent Cellular Cytotoxicity (ADCC) : In combination with monoclonal antibodies like lintuzumab, 6-Amino-5-azacytidine has been reported to significantly enhance tumor cell killing through ADCC mechanisms. This synergistic effect may improve treatment outcomes for patients with hematological malignancies .

Case Study on AML Treatment

A clinical trial explored the use of 6-Amino-5-azacytidine in patients with AML who were unfit for intensive chemotherapy. Results indicated improved overall survival rates and a significant reduction in disease progression compared to historical controls.

Epigenetic Research Study

In a study examining gene expression modulation, treatment with 6-Amino-5-azacytidine led to the reactivation of several silenced genes associated with important cellular processes, suggesting its potential as a therapeutic agent in epigenetic therapies.

Mechanism of Action

The mechanism of action of 6-Amino-5-azacytidine involves its incorporation into DNA and RNA, where it disrupts normal nucleic acid metabolism. It inhibits DNA methyltransferase, leading to hypomethylation of DNA. This hypomethylation can reactivate silenced genes, including tumor suppressor genes, thereby exerting antineoplastic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Comparison

The table below summarizes key structural and functional differences between 6-amino-5-azacytidine and related nucleoside analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Target
6-Amino-5-azacytidine C₈H₁₃N₅O₅ 259.22 6-amino substitution on triazine ring Bacterial growth (E. coli)
5-Azacytidine C₈H₁₂N₄O₅ 244.20 5-aza substitution on cytosine ring DNA methyltransferase
5-Aza-2'-deoxycytidine (Decitabine) C₈H₁₂N₄O₄ 228.21 Deoxyribose sugar, 5-aza substitution DNA methyltransferase
Dihydro-5-azacytidine (DHAC) C₈H₁₄N₄O₅ 258.22 Saturated triazine ring DNA methylation, tumor growth
6-Azacytidine C₇H₁₂N₄O₅ 232.20 6-aza substitution on cytosine ring RNA synthesis

Mechanistic and Bioactivity Differences

  • 6-Amino-5-azacytidine: Inhibits E. coli growth by interfering with purine metabolism . Bacteriostatic activity is attributed to its unmodified amino group, which is critical for binding to bacterial enzymes .
  • 5-Azacytidine :

    • A DNA hypomethylating agent that inhibits DNA methyltransferase (DNMT), reactivating tumor suppressor genes .
    • Clinically used for myelodysplastic syndromes and leukemia, with dose-dependent mutagenicity observed only at high concentrations .
  • Decitabine (5-Aza-2'-deoxycytidine) :

    • Incorporates into DNA (vs. RNA for 5-azacytidine), leading to irreversible DNMT inhibition and stronger hypomethylation effects .
    • Weak mutagenicity in mammalian cells, comparable to 5-azacytidine .
  • Dihydro-5-azacytidine (DHAC) :

    • A reduced analog with antitumor activity against malignant mesothelioma, likely via DNA methylation inhibition .
    • Lower mutagenic risk compared to 5-azacytidine due to structural stability .

Biological Activity

6-Amino-5-azacytidine is a nucleoside analog that has garnered attention for its biological activity, particularly in the context of cancer therapy and epigenetic regulation. This compound exhibits unique properties due to its structural modifications, which allow it to influence DNA methylation and gene expression. Below, we explore its biological activities, mechanisms of action, and relevant research findings.

6-Amino-5-azacytidine functions primarily as a DNA methyltransferase inhibitor , leading to the hypomethylation of DNA. This process can reactivate silenced genes, particularly tumor suppressor genes, thereby exerting antineoplastic effects. The incorporation of this compound into nucleic acids disrupts normal nucleic acid metabolism, which is critical in cancer treatments.

Key Mechanisms:

  • Inhibition of DNA Methylation : By inhibiting DNA methyltransferases, it prevents the addition of methyl groups to cytosine residues in DNA, promoting gene reactivation.
  • Antimetabolite Activity : As an antimetabolite, it mimics natural nucleotides and interferes with nucleic acid synthesis.

Biological Activity

The biological activity of 6-Amino-5-azacytidine can be summarized in several key areas:

  • Cancer Therapy :
    • It has shown promise in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) by reactivating silenced genes involved in cell cycle regulation and apoptosis .
    • Research indicates that it enhances the efficacy of other chemotherapy drugs when used in combination therapies .
  • Epigenetic Regulation :
    • The compound plays a significant role in studies focused on epigenetic modifications, particularly in understanding how gene expression is regulated through methylation patterns .
  • Immunomodulatory Effects :
    • Studies have demonstrated its potential to modulate immune responses, which could be beneficial in allogeneic stem cell transplantation settings by preventing graft-versus-host disease (GVHD) .

Research Findings

Several studies have contributed to our understanding of the biological activities of 6-Amino-5-azacytidine:

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Cancer TherapyDemonstrated prolonged antileukemic effects in mice models; reactivation of tumor suppressor genes.
ImmunomodulationImproved survival rates in mouse models post-transplantation; reduced incidence of GVHD.
CytotoxicityShowed significant cytotoxic effects on leukemic cells; delayed repopulation of leukemic colony-forming units (LCFU).
Combination TherapyEnhanced efficacy of traditional chemotherapy drugs when combined with 6-Amino-5-azacytidine.

Case Studies

  • Case Study on AML Treatment :
    A clinical trial investigated the use of 6-Amino-5-azacytidine in patients with AML who were unfit for intensive chemotherapy. The results indicated improved overall survival rates and a significant reduction in disease progression compared to historical controls .
  • Epigenetic Research :
    In a study examining the effects on gene expression, treatment with 6-Amino-5-azacytidine led to the reactivation of several silenced genes associated with cell cycle regulation and apoptosis, suggesting its potential as a therapeutic agent in epigenetic therapies .

Q & A

Q. How can researchers validate 6-Amino-5-azacytidine's off-target effects in transcriptomic studies?

  • Answer : Integrate CRISPR interference (CRISPRi) to silence DNMTs and compare transcriptomic profiles (RNA-seq) with drug-treated cells. Use permutation-based methods (e.g., Gene Set Enrichment Analysis) to distinguish drug-specific vs. DNMT-related effects. Confirm findings with orthogonal techniques like ribopuromycylation for translation inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.